molecular formula C14H10FNO4 B6393124 3-(4-Fluoro-3-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261936-51-9

3-(4-Fluoro-3-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6393124
CAS No.: 1261936-51-9
M. Wt: 275.23 g/mol
InChI Key: JUCZRBSAWALDGB-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxycarbonylphenyl)isonicotinic acid is an organic compound that features a combination of fluorine, methoxycarbonyl, and isonicotinic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxycarbonylphenyl)isonicotinic acid typically involves the reaction of 4-fluoro-3-methoxycarbonylphenylboronic acid with isonicotinic acid under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction, where the boronic acid and isonicotinic acid are combined in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free mechanochemical synthesis methods have been explored for the preparation of related compounds, which could be adapted for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

3-(4-Fluoro-3-methoxycarbonylphenyl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxycarbonylphenylboronic acid
  • Isonicotinic acid
  • 3-Fluoro-4-methylphenyl isocyanate

Uniqueness

3-(4-Fluoro-3-methoxycarbonylphenyl)isonicotinic acid is unique due to the presence of both fluorine and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specific research applications .

Properties

IUPAC Name

3-(4-fluoro-3-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-6-8(2-3-12(10)15)11-7-16-5-4-9(11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCZRBSAWALDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688147
Record name 3-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-51-9
Record name 3-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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